molecular formula C6H6BrNO3 B8264487 Methyl 2-(3-bromoisoxazol-5-yl)acetate

Methyl 2-(3-bromoisoxazol-5-yl)acetate

Cat. No.: B8264487
M. Wt: 220.02 g/mol
InChI Key: DGZLZFXRLBNJDZ-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromoisoxazol-5-yl)acetate (CAS 767-77-1) is a brominated isoxazole derivative with the molecular formula C₆H₆BrNO₃. The compound features a bromine substituent at the 3-position of the isoxazole ring and a methyl ester group at the 5-position via an acetoxy linker. This structure confers reactivity due to the electron-withdrawing bromine atom, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its applications include serving as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions to introduce functional groups .

Properties

IUPAC Name

methyl 2-(3-bromo-1,2-oxazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-10-6(9)3-4-2-5(7)8-11-4/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZLZFXRLBNJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NO1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24068-60-8
Record name methyl 2-(3-bromo-1,2-oxazol-5-yl)acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromoisoxazol-5-yl)acetate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-5-nitroisoxazole with methyl acetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromoisoxazol-5-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the isoxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cycloaddition Reactions: Isoxazole derivatives are known to participate in cycloaddition reactions, forming complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Cycloaddition Reactions: These reactions often require catalysts such as copper (I) or ruthenium (II) complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoxazole derivatives, while cycloaddition reactions can produce complex polycyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Drug Development:
Methyl 2-(3-bromoisoxazol-5-yl)acetate is primarily utilized as a building block in the synthesis of drug candidates targeting neurological disorders and inflammatory diseases. Its structural features allow it to interact with specific biological targets, potentially modulating disease pathways. For instance, research indicates that derivatives of isoxazole compounds can enhance the stability of proteins associated with spinal muscular atrophy, demonstrating the compound's relevance in therapeutic development .

Case Study:
A notable study focused on the optimization of small molecule probes for spinal muscular atrophy revealed that analogs of isoxazole compounds exhibited promising in vitro properties. These compounds were shown to stabilize the survival motor neuron protein, indicating their potential as therapeutic agents .

Organic Synthesis

Intermediate in Synthesis:
this compound serves as an intermediate in the synthesis of more complex organic molecules. It plays a critical role in producing natural products and polymers, which are essential in various industrial applications. The compound's reactivity allows for diverse synthetic pathways, facilitating the creation of complex molecular architectures .

Synthetic Routes:
The synthesis typically involves cyclization reactions using precursors like 3-bromo-5-nitroisoxazole reacted with methyl acetate under basic conditions. This method highlights the compound's versatility as an intermediate in organic synthesis .

Material Science

Electronic and Optical Properties:
Research into isoxazole derivatives has expanded into material science, where compounds like this compound are investigated for their electronic and optical properties. These materials have potential applications in developing new electronic devices and sensors due to their unique interactions with light and electricity .

Case Study:
A study on telodendrimer-based macromolecular drug design demonstrated that isoxazole derivatives could be utilized to create amphiphilic structures with biologically active properties. These structures showed promise in reducing glioblastoma cell viability, indicating that such materials could have dual roles as therapeutic agents and functional materials .

Summary of Key Applications

Field Application Example/Case Study
Medicinal ChemistryDrug development targeting neurological disordersStabilization of survival motor neuron protein for spinal muscular atrophy
Organic SynthesisIntermediate for complex organic moleculesSynthesis pathways involving cyclization with 3-bromo-5-nitroisoxazole
Material ScienceDevelopment of new materials with electronic propertiesTelodendrimer-based structures showing anticancer activity against glioblastoma

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromoisoxazol-5-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or modulating signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Ring

2-(3-Methylisoxazol-5-yl)acetic acid (CAS 19668-85-0)
  • Structure : Replaces bromine with a methyl group.
  • Molecular Formula: C₆H₇NO₃ (vs. C₆H₆BrNO₃ for the target compound).
  • Key Differences :
    • The methyl group lacks the leaving-group capability of bromine, reducing reactivity in substitution reactions.
    • Lower molecular weight (141.126 g/mol vs. ~238.02 g/mol for the brominated analog) affects solubility and pharmacokinetic properties .
(3-(4-Fluorophenyl)isoxazol-5-yl)methanol (CAS 206055-89-2)
  • Structure : Features a fluorophenyl substituent instead of bromine.
  • Key Differences: Fluorine’s electron-withdrawing nature enhances aromatic ring stability but reduces electrophilicity compared to bromine.

Heterocyclic Core Modifications

Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate ()
  • Structure : Replaces isoxazole with a tetrazole ring and adds a hydroxyphenyl group.
  • Key Differences :
    • The tetrazole ring enables metal coordination, making it suitable for constructing metal-organic frameworks (MOFs).
    • Intramolecular O–H⋯N hydrogen bonding and π-π stacking in the crystal lattice enhance thermal stability, unlike the bromoisoxazole ester, which lacks such interactions .
(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate (CAS 60573-88-8)
  • Structure: A dihydroisoxazole derivative with an amino acid moiety.
  • Key Differences: The non-aromatic dihydroisoxazole ring increases reactivity due to reduced conjugation. The amino and carboxyl groups enable zwitterionic behavior, influencing solubility and biological activity (e.g., enzyme inhibition) .

Functional Group Variations

Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates ()
  • Structure : Imidazole core with aryl, phenyl, and ester groups.
  • Key Differences :
    • The imidazole ring’s basic nitrogen atoms facilitate protonation at physiological pH, relevant for drug design.
    • Aryl substituents modulate steric and electronic properties, altering binding affinity in biological targets .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 2-(3-bromoisoxazol-5-yl)acetate 767-77-1 C₆H₆BrNO₃ ~238.02 Bromine, methyl ester
2-(3-Methylisoxazol-5-yl)acetic acid 19668-85-0 C₆H₇NO₃ 141.126 Methyl, carboxylic acid
(3-(4-Fluorophenyl)isoxazol-5-yl)methanol 206055-89-2 C₁₀H₈FNO₂ 193.18 Fluorophenyl, hydroxymethyl
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate - C₁₀H₁₀N₄O₃ 234.21 Tetrazole, hydroxyphenyl, methyl ester

Research Findings and Key Insights

  • Synthetic Utility : The bromine atom in this compound provides a handle for functionalization, unlike methyl or fluorophenyl analogs, which require harsher conditions for modification .
  • Biological Relevance : Dihydroisoxazole derivatives () exhibit enhanced bioavailability compared to aromatic isoxazoles due to their reduced planarity and increased solubility .

Biological Activity

Methyl 2-(3-bromoisoxazol-5-yl)acetate is a compound that belongs to the isoxazole family, which is known for its diverse biological activities. The isoxazole ring structure has been associated with various pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications supported by case studies and research findings.

  • Molecular Formula : C6H7BrN2O2
  • Molecular Weight : 219.038 g/mol

Biological Activity Overview

The biological activities of isoxazole derivatives, including this compound, have been extensively studied. The following sections summarize key findings related to its biological effects.

Anticancer Activity

Isoxazole derivatives have shown promising anticancer properties. For instance, compounds containing the isoxazole moiety have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and HeLa cells. Research indicates that this compound may induce cell death through mechanisms such as microtubule disruption and apoptosis .

Table 1: Anticancer Activity of Isoxazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundU251 (glioblastoma)TBDMicrotubule disruption
Thiophen-2-yl isoxazoleHeLaTBDApoptosis induction
LeflunomideVariousTBDAntitumor activity

Antimicrobial Activity

Isoxazole derivatives also exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

Table 2: Antimicrobial Activity of Isoxazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)Activity Type
This compoundE. coliTBDBactericidal
SulfisoxazoleBacillus subtilisTBDBacteriostatic

Case Studies

  • Cytotoxicity in Glioblastoma Cells : A study evaluated the effect of various isoxazole derivatives on U251 glioblastoma cells. The results indicated that compounds with a bromine substituent exhibited enhanced cytotoxicity compared to their non-brominated counterparts, suggesting a structure-activity relationship .
  • Antimicrobial Screening : Another research effort involved screening this compound against common bacterial strains. The compound demonstrated notable antibacterial activity, particularly against E. coli, indicating its potential as a lead compound for developing new antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Isoxazole derivatives may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxic effects.

Q & A

Q. Advanced Research Focus

  • Two-Step Purification : Combine silica gel chromatography (hexane/EtOAc) with preparative HPLC (C18, 70:30 acetonitrile/water).
  • Crystallization : Use ethanol/water mixtures to isolate crystalline product (mp 61–63°C, similar to analogs in ) .
  • LCMS Monitoring : Track impurities (e.g., de-esterified acids) via m/z shifts .

What safety considerations are crucial when handling brominated intermediates in the synthesis of this compound?

Q. Basic Research Focus

  • Bromine Handling : Use fume hoods and secondary containment for brominated reagents (e.g., ’s Br2 in acetic acid) .
  • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal.
  • PPE : Nitrile gloves and splash goggles are mandatory due to corrosive and toxic hazards.

How can X-ray crystallography using SHELX software aid in confirming the structure of this compound?

Advanced Research Focus
SHELXL (–2) is critical for refining crystal structures:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
  • Refinement : Apply anisotropic displacement parameters for Br and O atoms.
  • Validation : Check R-factor convergence (<5%) and CIF files for symmetry errors .

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